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Compound of Interest

Compound Name: CBR-3465

Cat. No.: B12413461

For Researchers, Scientists, and Drug Development Professionals

This guide provides a consolidated overview of the preliminary toxicity profile of Acetylsalicylic
Acid (Aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). The information
presented herein is compiled from publicly available toxicological data and standardized testing
protocols to support drug development and safety assessment processes.

Acute and Sub-Chronic Toxicity

The acute toxicity of a substance is typically determined by the median lethal dose (LD50),
which is the dose required to be lethal to 50% of a tested population. For Aspirin, the acutely
toxic dose is generally considered to be greater than 150 mg per kg of body mass[1]. Moderate
toxicity is observed at doses up to 300 mg/kg, with severe toxicity occurring between 300 and
500 mg/kg[1]. A dose exceeding 500 mg/kg is considered potentially lethal[1]. Chronic toxicity
can manifest at doses of 100 mg/kg per day over two or more days[1].

Table 1: Acute Oral Toxicity of Aspirin

Species LD50 (Oral) Reference
Rat 1000 mg/kg [2]
Mouse 815 mg/kg
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This data represents the single dose of the substance that causes the death of 50% of a group
of test animals.

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which
no adverse effects are observed in a study. For an aspirin derivative, Aspirin Eugenol Ester
(AEE), a 15-day oral toxicity study in rats established a NOAEL of 50 mg/kg/day.

Table 2: Sub-Chronic Oral Toxicity of Aspirin Eugenol Ester (AEE)

Adverse
Species Study Duration NOAEL Effects at Reference
Higher Doses

Changes in
blood glucose,
AST, ALP, ALT,
and TB levels

Rat 15 Days 50 mg/kg/day

This table summarizes the findings from a repeated dose toxicity study.

Genotoxicity Assessment

Genotoxicity assays are performed to detect potential damage to DNA and chromosomes. Key
studies for Aspirin include the bacterial reverse mutation assay (Ames test) and the in vitro
micronucleus assay.

Ames Test: The Ames test is a widely used method to assess a substance's potential to
produce genetic mutations. Studies using the Ames Salmonella plate incorporation assay with
strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation,
have shown that Aspirin does not induce any significant increases in revertant colony counts
compared to negative controls. These findings suggest that Aspirin does not have mutagenic
potential under these test conditions.

In Vitro Micronucleus Assay: The micronucleus test serves as an indicator of chromosomal
damage. While specific results for Aspirin in a standardized in vitro micronucleus assay are not
detailed in the provided results, it is a standard component of genotoxicity screening. One
study noted that Aspirin intake did not show clastogenicity (chromosome breaking) effects in a
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micronucleus test used as a negative control for another compound. Conversely, another study
suggested that Aspirin may protect against genotoxicity by promoting genome repair.

Table 3: Genotoxicity Profile of Aspirin

Metabolic
Assay System L Result Reference
Activation

S. typhimurium With and Without )
Ames Test i Negative
strains S9

. Negative (No
Micronucleus

Mouse (in vivo) N/A clastogenicity
Test

observed)

Experimental Protocols and Visualizations

Detailed methodologies for key toxicological assays are crucial for the replication and validation
of findings. Below are standardized protocols based on OECD guidelines.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class
Method (OECD 423)

This method is designed to classify a substance's toxicity after a single oral dose. It uses a
stepwise procedure with a small number of animals.

Methodology:

o Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are
acclimatized for at least five days before dosing.

o Dose Administration: The test substance is administered orally via gavage in a single dose.
o Stepwise Procedure:

o A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body
weight).
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o Three animals are dosed. The outcome (survival or death) determines the next step.

o If the outcome is inconclusive, another three animals are dosed at the same or a different
level until a clear result is obtained.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

o Endpoint: The substance is classified into a toxicity category based on the number of
mortalities at specific dose levels.
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Workflow for Acute Oral Toxicity (OECD 423)
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Protocol 2: Bacterial Reverse Mutation Test (Ames Test -
OECD 471)

This in vitro assay assesses the potential of a substance to induce point mutations in specific
strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an
essential amino acid.

Methodology:

Bacterial Strains: At least five strains are typically used (e.g., S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

Metabolic Activation: The test is conducted with and without an exogenous metabolic
activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism.

Exposure:

o Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are
combined in molten top agar and poured onto minimal glucose agar plates.

o Pre-incubation Method: The mixture is incubated for a short period before being mixed

with top agar and plated.
Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (bacteria that have mutated back to a state where
they can synthesize the required amino acid) is counted and compared to the solvent
control. A substance is considered mutagenic if it causes a dose-dependent and reproducible
increase in the number of revertant colonies.
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Workflow for Bacterial Reverse Mutation (Ames) Test

Test Setup

Bacterial Strains

Test Compound

Metabolic Activation

(e.g., S. typhimurium) (Multiple Concentrations) (S9 Mix)
~ e
N e
Y / \Q[ﬁrime#al Arm/
Combine: Combine: Controls:
Bacteria + Compound Bacteria + Compound + S9 Positive & Negative
~. =
< e

ncubation

& Analysi

Incubate Plates
(37°C, 48-72h)

:

Count Revertant Colonies

Compare to Control &
Assess Mutagenicity

Click to download full resolution via product page

Workflow for Bacterial Reverse Mutation (Ames) Test

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Preliminary Toxicity of
Acetylsalicylic Acid (Aspirin)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413461#preliminary-toxicity-studies-of-compound-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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